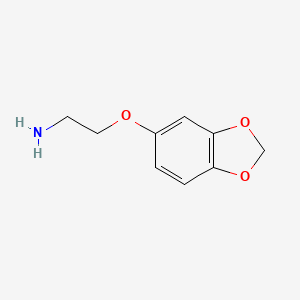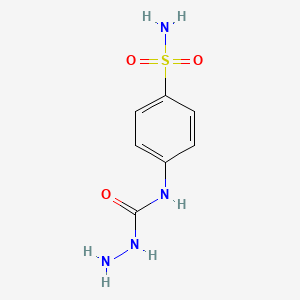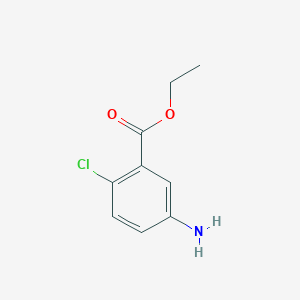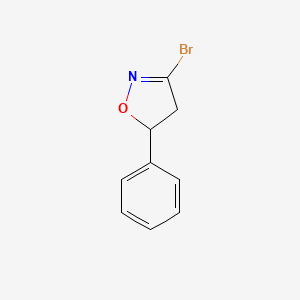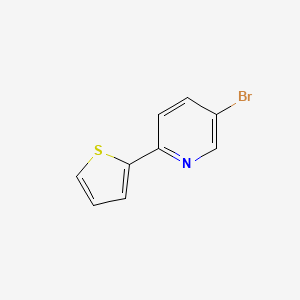
2-Bromo-4-t-butyl-1-fluorobenzene
概要
説明
2-Bromo-4-t-butyl-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF and a molecular weight of 231.1 g/mol . It belongs to the class of halofluoroaromatics, characterized by the presence of both bromine and fluorine atoms on a benzene ring, along with a bulky tert-butyl group . This compound is of interest in various fields of research due to its unique chemical properties and reactivity patterns.
科学的研究の応用
2-Bromo-4-t-butyl-1-fluorobenzene has several applications in scientific research:
Synthesis of Radiochemical Compounds: It is used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiochemistry.
Metalation and Electrophilic Reactions: The compound is explored for selective ortho-metalation and reactions with various electrophiles, demonstrating its potential in creating diverse chemical structures.
Palladium-Catalyzed Carbonylation: It is used in the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, forming six-membered heterocycles.
Photofragment Spectroscopy: Research involves the study of the ultraviolet photodissociation of 1-bromo-4-fluorobenzene, contributing to our understanding of the photophysical behavior of such compounds.
C-C Coupling Reactions in Green Chemistry: It is utilized in Suzuki-Miyaura C-C coupling reactions, highlighting its application in environmentally friendly synthesis processes.
Development of Fluorinated Pharmaceuticals: It is relevant in the synthesis of intermediates for manufacturing pharmaceuticals like flurbiprofen.
Electrochemical Studies in Battery Technology:
Safety and Hazards
2-Bromo-4-t-butyl-1-fluorobenzene is a chemical that should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this chemical .
Relevant Papers
The relevant papers for this compound were not found in the available resources .
作用機序
Target of Action
2-Bromo-4-t-butyl-1-fluorobenzene is an organic compound . . It’s likely that the compound interacts with various biological targets depending on the context of its use.
Mode of Action
For instance, the bromine atom is a good leaving group and can be readily substituted by nucleophiles. The presence of a fluorine atom and a bulky tert-butyl group can lead to interesting reactivity patterns.
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Dosage Effects in Animal Models
The effects of 2-Bromo-4-t-butyl-1-fluorobenzene vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s structure allows it to participate in specific biochemical reactions, influencing the overall metabolic pathways in which it is involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-t-butyl-1-fluorobenzene typically involves the bromination and fluorination of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a tert-butylbenzene derivative is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The resulting bromo compound is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
2-Bromo-4-t-butyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a good leaving group and can be readily substituted by nucleophiles such as amines, alcohols, or other aromatic rings.
Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions, where the tert-butyl and fluorine groups influence the reactivity and regioselectivity of the aromatic ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for cross-coupling reactions
Solvents: Organic solvents like dichloromethane, chloroform, benzene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the new carbon-carbon bond formed at the position of the former bromo group.
類似化合物との比較
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
1-Fluoro-4-bromobenzene: Similar structure but lacks the tert-butyl group, influencing its steric and electronic properties.
2-Bromo-4-butyl-1-fluorobenzene: Similar structure but with a butyl group instead of a tert-butyl group, affecting its bulkiness and reactivity.
Uniqueness
2-Bromo-4-t-butyl-1-fluorobenzene is unique due to the combination of a bromine atom, a fluorine atom, and a bulky tert-butyl group on the aromatic ring. This combination leads to distinct reactivity patterns and applications in various fields of research, making it a valuable compound for synthetic and mechanistic studies.
特性
IUPAC Name |
2-bromo-4-tert-butyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKDGLOIVDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499491 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34252-94-3 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
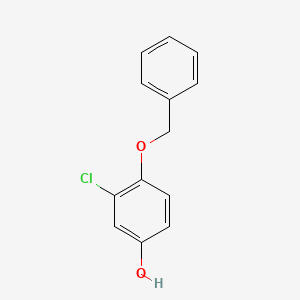
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

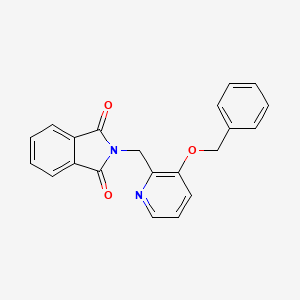
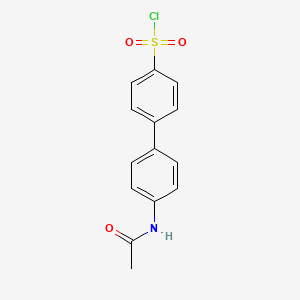
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
